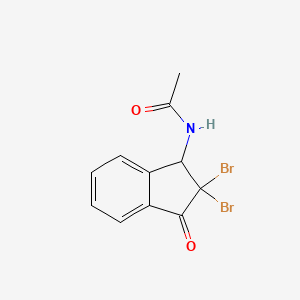
N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound characterized by the presence of a dibromo-substituted indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the bromination of an indanone precursor followed by acetamidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetamidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques is common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The dibromo groups play a crucial role in its reactivity and interaction with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar structure with different functional groups.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a single bromine atom.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Fluorine-substituted analogue
Uniqueness
The presence of the acetamide group further enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
876313-68-7 |
|---|---|
Molecular Formula |
C11H9Br2NO2 |
Molecular Weight |
347.00 g/mol |
IUPAC Name |
N-(2,2-dibromo-3-oxo-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H9Br2NO2/c1-6(15)14-9-7-4-2-3-5-8(7)10(16)11(9,12)13/h2-5,9H,1H3,(H,14,15) |
InChI Key |
PYQFTZDYLPNDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2C(=O)C1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
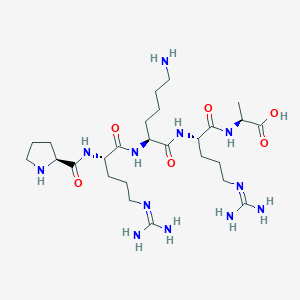
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
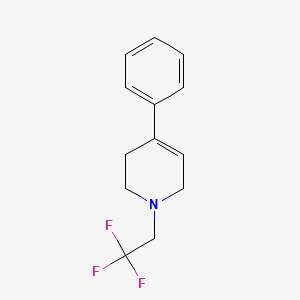
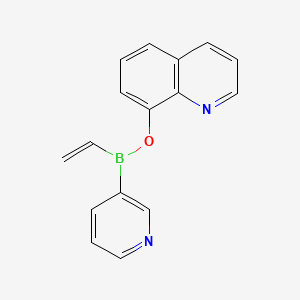
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
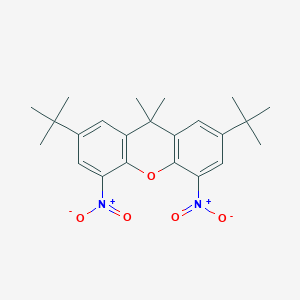
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
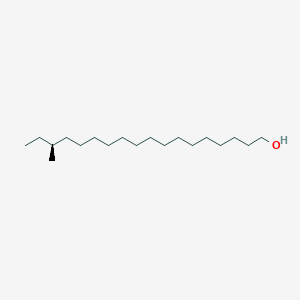
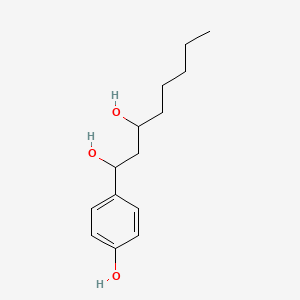
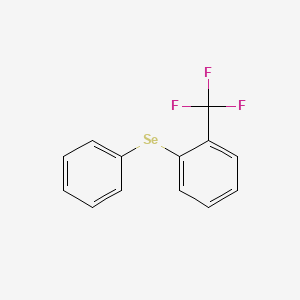
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
